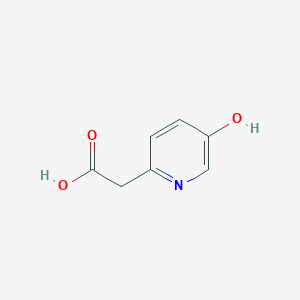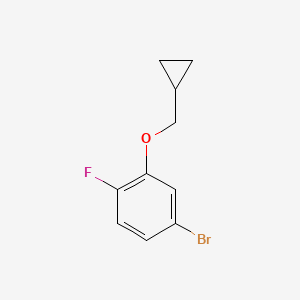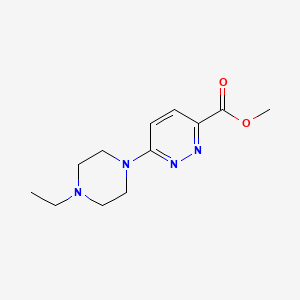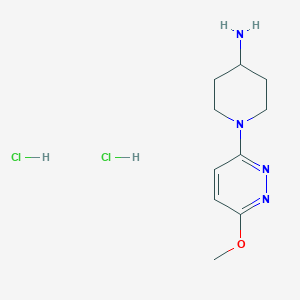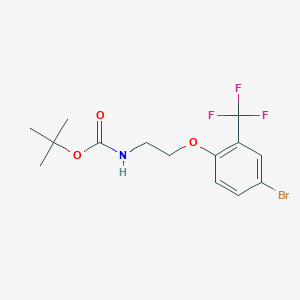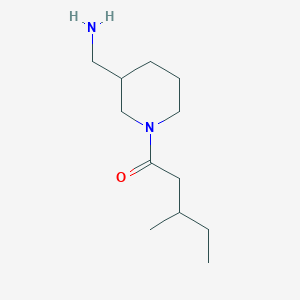
1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Overview
Description
“1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is a significant area of research in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Molecular Structure Analysis
The molecular structure of “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Synthesis and Reactivity
Piperidine derivatives are key intermediates in the synthesis of complex organic molecules. For instance, piperidine reacts with 3-bromo-3-buten-2-one, leading to mixtures of various derivatives useful in organic synthesis, demonstrating the reactivity of piperidine compounds in forming captodative formyl- and acyl(amino)alkenes (Rulev et al., 2003). Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine highlights the importance of piperidine derivatives in medicinal chemistry, offering a novel method that simplifies the production process for significant quantities (Smaliy et al., 2011).
Chemical Modification and Application
The aminomethylation of pyrimidine derivatives with formaldehyde and various amines, including piperidine, creates 5-aminomethylsubstituted pyrimidine derivatives. This process demonstrates the versatility of piperidine derivatives in chemical modifications, leading to compounds with potential biological activities (Meshcheryakova et al., 2014).
Analytical and Synthetic Applications
The chemical activation of piperidine by formaldehyde and its role in forming lysine-specific Maillard reaction products illustrate the analytical applications of piperidine derivatives. These compounds can serve as models for understanding the complex reactions between amino acids and reducing sugars in food chemistry and biochemistry (Nikolov & Yaylayan, 2010).
Catalysis and Material Science
Piperidine derivatives are also significant in catalysis and material science. The vapor-phase synthesis of piperidine over SiO2 catalysts showcases the application of these compounds in producing other chemicals through catalytic processes. This research emphasizes the role of piperidine and its derivatives in industrial chemistry, particularly in the selective production of piperidine through dehydration reactions (Tsuchiya et al., 2018).
Antitumor and Biological Activities
Research into the synthesis and antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides reveals the potential therapeutic applications of piperidine derivatives. These compounds were evaluated for their effects on tumor DNA methylation processes in vitro, illustrating the ongoing exploration of piperidine derivatives in developing novel anticancer agents (Hakobyan et al., 2020).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)7-12(15)14-6-4-5-11(8-13)9-14/h10-11H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKRDPZQJWBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



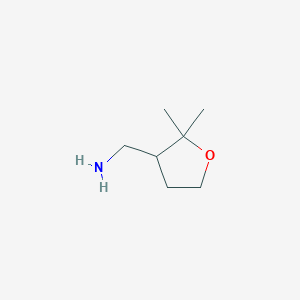
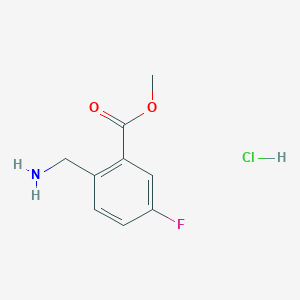
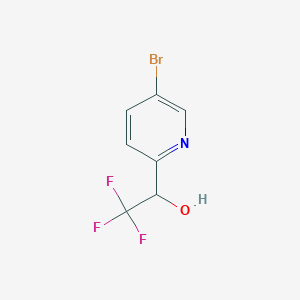
![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
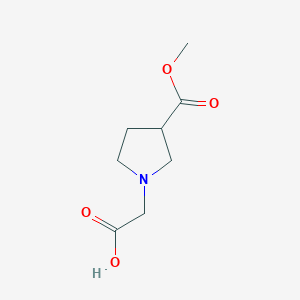
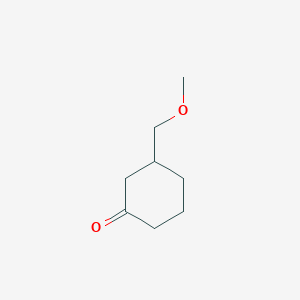
![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
